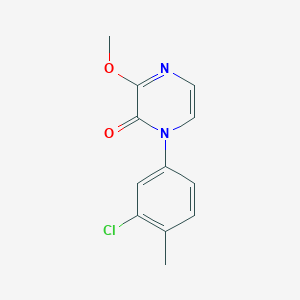![molecular formula C13H16F3N3O3S B12263242 2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B12263242.png)
2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Morpholine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]morpholine est un composé organique synthétique qui présente un cycle morpholine et un cycle thiazole avec un groupe trifluorométhyl. Les composés ayant de telles structures sont souvent d’intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(Morpholine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]morpholine implique généralement la formation des cycles morpholine et thiazole, suivie de leur couplage. Les voies de synthèse courantes peuvent inclure :
Formation du cycle morpholine : Ceci peut être réalisé par réaction de la diéthanolamine avec un agent déshydratant approprié.
Formation du cycle thiazole : Ceci peut être synthétisé par réaction d’un dérivé de la thiourée avec une halocétone.
Réaction de couplage : Les cycles morpholine et thiazole peuvent être couplés à l’aide d’un réactif de couplage approprié dans des conditions contrôlées.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, de températures et de pressions contrôlées, ainsi que des étapes de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle morpholine.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle dans le cycle morpholine.
Substitution : Le groupe trifluorométhyl sur le cycle thiazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Produits principaux
Les produits principaux de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner un N-oxyde de morpholine, tandis que la réduction pourrait produire un alcool de morpholine.
4. Applications de la recherche scientifique
La 2-(Morpholine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]morpholine peut avoir diverses applications dans la recherche scientifique, notamment :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde ou ligand dans les dosages biochimiques.
Médecine : Investigation de son potentiel en tant qu’agent pharmaceutique en raison de ses caractéristiques structurales.
Industrie : Applications possibles dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de la 2-(Morpholine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]morpholine dépendrait de sa cible biologique spécifique. Généralement, les composés contenant des cycles morpholine et thiazole peuvent interagir avec diverses enzymes ou récepteurs, les inhibant ou les activant potentiellement. Le groupe trifluorométhyl peut améliorer l’affinité de liaison ou la stabilité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Morpholine-4-carbonyl)-4-[4-méthyl-1,3-thiazol-2-yl]morpholine : Structure similaire mais avec un groupe méthyle au lieu d’un groupe trifluorométhyle.
2-(Pipéridine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]pipéridine : Structure similaire mais avec un cycle pipéridine au lieu d’un cycle morpholine.
Unicité
La présence du groupe trifluorométhyle dans la 2-(Morpholine-4-carbonyl)-4-[4-(trifluorométhyl)-1,3-thiazol-2-yl]morpholine peut conférer des propriétés uniques telles qu’une lipophilie accrue, une stabilité métabolique et une affinité de liaison par rapport à des composés similaires sans ce groupe.
Propriétés
Formule moléculaire |
C13H16F3N3O3S |
|---|---|
Poids moléculaire |
351.35 g/mol |
Nom IUPAC |
morpholin-4-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)10-8-23-12(17-10)19-3-6-22-9(7-19)11(20)18-1-4-21-5-2-18/h8-9H,1-7H2 |
Clé InChI |
DIRLRJFPWQFWNW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C2CN(CCO2)C3=NC(=CS3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12263162.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263167.png)
![5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)

![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12263198.png)
![4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263205.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![3-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263236.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)


